4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
Overview
Description
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is a chemical compound with the empirical formula C11H12O3S . Its molecular weight is 224.28 .
Molecular Structure Analysis
The molecular structure of 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid can be represented by the SMILES stringO=C(O)CCC(C1=CC=C(SC)C=C1)=O
. This indicates that the compound contains a carboxylic acid group (-COOH) and a methylthio group (-SCH3) attached to a phenyl ring.
Scientific Research Applications
Apoptosis Induction
4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, exhibits the ability to inhibit the growth of various human cell lines. This inhibition is achieved through apoptosis induction and a reduction in ornithine decarboxylase (ODC) activity. MTOB's effects are not simply due to ODC inhibition, as it induces apoptosis through mechanisms that are independent of caspase 3/7 activation and p53 presence (Tang, Kadariya, Murphy, & Kruger, 2006).
Cell Apoptosis in Lymphoid Cells
Methional, derived from 4-methylthio-2-oxobutanoic acid, serves as a cellular mediator of apoptosis in BAF3 lymphoid cells. This process involves DNA double-strand breaks, increased DNA fragmentation, and is specific to the simultaneous presence of the methylthio group (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Role in Ethylene Biosynthesis
4-Methylthio-2-oxobutanoate has been identified as a potential intermediate in the biosynthesis of ethylene from methionine in various microorganisms, including bacteria and fungi. This compound's presence suggests its significant role in methionine metabolism (Billington, Golding, & Primrose, 1979).
Antiproliferative Properties
The synthesis and evaluation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives highlight their potential as antiproliferative agents. These compounds, with their structure related to 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid, exhibit properties that could inhibit DNA gyrase-ATPase activity, pointing towards their use in cancer therapy (Yurttaş, Evren, & Özkay, 2022).
Spectroscopic and Structural Studies
Studies on compounds like 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid have been conducted, focusing on their vibrational, structural, electronic, and optical properties. Such research aids in understanding the molecular characteristics and potential applications of these compounds in various fields, including material science and pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-67-3 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7028-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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